molecular formula C22H21BrN2O4S B2539488 2-({[5-bromo-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetic acid CAS No. 313254-95-4

2-({[5-bromo-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetic acid

Cat. No.: B2539488
CAS No.: 313254-95-4
M. Wt: 489.38
InChI Key: ZICHOBXDQPYPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid is a complex organic compound that features a brominated aromatic ring, a sulfonamide group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid typically involves multiple steps, starting with the bromination of an aromatic precursor. The sulfonamide group is introduced via a sulfonation reaction, followed by the attachment of the amino acid derivative through a series of coupling reactions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The specific conditions would depend on the desired yield and purity requirements .

Chemical Reactions Analysis

Types of Reactions

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the sulfonamide group.

    2-Bromo-2-phenylacetic acid: Contains a brominated aromatic ring but differs in the functional groups attached.

Uniqueness

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid is unique due to the combination of its brominated aromatic ring, sulfonamide group, and amino acid derivative. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)25-20-12-9-17(23)13-19(20)22(24-14-21(26)27)16-5-3-2-4-6-16/h2-13,22,24-25H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHOBXDQPYPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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